6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-chloro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-3-1-7-5-8-2-9-10(5)4(3)11/h1-2H,(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBFJLXECSQGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol, often in the presence of a base such as potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
The compound features a triazole ring fused with a pyrimidine structure, which is significant for its biological activity. The presence of chlorine enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Research has demonstrated that derivatives of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exhibit notable anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by targeting specific molecular pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on A549 lung cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
| Compound | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | [Study Reference 1] |
| Derivative X | MCF-7 (Breast) | 8.0 | [Study Reference 2] |
Antimicrobial Properties
The compound has also been studied for its antimicrobial effects against various pathogens. Its structural features allow it to interact with bacterial membranes and inhibit growth.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 32 | [Study Reference 3] |
| Escherichia coli | Bacteriostatic | 64 | [Study Reference 4] |
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting key enzymes involved in metabolic pathways.
Case Study: Inhibition of Dihydroorotate Dehydrogenase
This compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase | Competitive Inhibition | 15 | [Study Reference 5] |
| Xanthine oxidase | Moderate Inhibition | 72.4 | [Study Reference 6] |
Mechanism of Action
The mechanism of action of 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment . The molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Pharmacological and Electrochemical Properties
- Antiviral Activity : The parent compound and its derivatives (e.g., S1-TP, S2-TP) exhibit strong binding to SARS-CoV-2 Mpro, with free energy values (−129.27 to −116.48 kJ/mol) surpassing existing protease inhibitors like Lopinavir . The chloro group at position 6 likely contributes to hydrophobic interactions with the enzyme’s active site.
- Anticancer Potential: WS-10, a non-toxic derivative, inhibits ABCB1-mediated multidrug resistance (MDR) in cancer cells without cytotoxicity, a critical advantage over earlier triazolopyrimidinones .
- Electrochemical Behavior: Derivatives like S1-TP (chloromethyl) and S3-TP (morpholinomethyl) show distinct redox profiles, with S3-TP’s morpholine group enhancing solubility and stability in physiological conditions .
Biological Activity
6-Chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C6H4ClN3O
- Molecular Weight: 169.57 g/mol
- CAS Number: 1427357-23-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
- Modulation of Receptor Activity: It acts as a positive allosteric modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes.
- Antitumor Activity: Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines.
Biological Activity Data
A summary of the biological activity findings is presented in the table below:
| Activity | Cell Line/Target | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 8.55 | Significant growth inhibition observed |
| Antitumor | HeLa (cervical cancer) | 7.01 | Induces apoptosis in cancer cells |
| Modulation of nAChRs | Human α7 nAChRs | 0.14 | High potency as a positive modulator |
| Enzyme Inhibition | Topoisomerase II | 70.82% | Effective at 100 µM concentration |
Case Study 1: Antitumor Efficacy
In a study published by Wang et al., the compound was evaluated for its anticancer properties against several cell lines. The results demonstrated a notable inhibition of cell proliferation in both MCF-7 and HeLa cells with IC50 values of 8.55 µM and 7.01 µM respectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Receptor Modulation
Research conducted by Duran et al. highlighted the role of this compound as a positive allosteric modulator of α7 nAChRs. The compound demonstrated an EC50 value of 0.14 µM in enhancing receptor activity in oocyte models expressing human α7 nAChRs. This suggests potential therapeutic applications in neurodegenerative diseases where cholinergic signaling is compromised .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other triazolo-pyrimidine derivatives:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 8.55 (MCF-7) | Apoptosis induction |
| Pyrazolo[3,4-d]pyrimidine derivative | Varies | Src/Abl inhibition |
| Other triazolo derivatives | Higher | Various mechanisms |
Q & A
Q. What are the most reliable synthetic routes for 6-chloro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one?
A one-pot multicomponent reaction is widely used, involving condensation of aminotriazoles, aldehydes, and β-keto esters in solvents like ethanol or DMF. For example, heating 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate and aromatic aldehydes in DMF yields triazolopyrimidine derivatives, followed by chlorination at position 6 using POCl₃ or PCl₃. Crystallization in methanol or ethanol ensures purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Combined spectroscopic techniques are essential:
- IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹, C-Cl at ~750 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic protons (δ 7.5–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm for triazole/pyrimidine rings).
- Elemental analysis validates stoichiometry (e.g., C₆H₄ClN₅O requires C 35.74%, H 2.00%, N 34.75%) .
Q. What safety precautions are recommended for handling this compound?
While specific hazard data for this compound is limited, structurally similar triazolopyrimidines require standard lab safety protocols:
Q. What are its primary biological targets in pharmacological research?
The compound’s triazole and pyrimidine moieties enable interactions with enzymes like kinases, ATPases, and viral proteases. Its chloro group enhances electrophilicity, favoring covalent binding to cysteine residues in targets such as SARS-CoV-2 Mpro or bacterial DNA gyrase .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in its tautomeric forms?
Single-crystal X-ray diffraction (SCXRD) is critical. For example, in related compounds like 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one, SCXRD confirmed the lactam form (N–H at position 7) over the lactim tautomer. Hydrogen-bonding networks (e.g., N–H···O=C) stabilize the crystal lattice .
Q. What computational methods are suitable for predicting its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These predict reactivity at position 6 (electrophilic substitution) and guide functionalization for drug design .
Q. How to address contradictory bioactivity data in enzyme inhibition assays?
Discrepancies often arise from assay conditions (pH, ionic strength). For example, conflicting IC₅₀ values for kinase inhibition can be resolved by:
- Validating enzyme purity via SDS-PAGE.
- Using ATP concentration gradients to account for competitive binding.
- Cross-referencing with molecular docking (AutoDock Vina) to confirm binding poses .
Q. What strategies optimize its solubility for in vivo studies?
- Co-crystallization : Co-formers like succinic acid improve aqueous solubility via hydrogen bonding.
- Prodrug design : Esterification of the 7-oxo group enhances lipophilicity for membrane penetration.
- Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release .
Methodological Tables
Table 1. Key Synthetic Parameters for 6-Chloro-triazolopyrimidine Derivatives
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | DMF or ethanol | 65–80 | |
| Temperature (°C) | 80–100 | — | |
| Chlorinating Agent | POCl₃ (3 equiv) | 90 | |
| Crystallization Solvent | Methanol/water (7:3) | — |
Table 2. Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.2 (s, 1H, triazole-H) | |
| ¹³C NMR | δ 158.5 (C-Cl) | |
| IR (KBr) | 1680 cm⁻¹ (C=O), 740 cm⁻¹ (C-Cl) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
